Butyl[1-(pyridin-3-YL)ethyl]amine
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Overview
Description
Butyl[1-(pyridin-3-YL)ethyl]amine is an organic compound that features a butyl group attached to a pyridin-3-yl ethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(pyridin-3-YL)ethyl]amine typically involves the reaction of pyridin-3-yl ethylamine with butyl halides under basic conditions. A common method includes:
Nucleophilic Substitution Reaction: Pyridin-3-yl ethylamine reacts with butyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Reductive Amination: Another method involves the reductive amination of pyridin-3-yl acetaldehyde with butylamine using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(pyridin-3-YL)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl[1-(pyridin-3-YL)ethyl]amine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Butyl[1-(pyridin-3-YL)ethyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms where the compound influences cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-yl ethylamine: Lacks the butyl group, making it less hydrophobic.
Butylamine: Lacks the pyridin-3-yl group, reducing its potential for specific interactions with biological targets.
Uniqueness
Butyl[1-(pyridin-3-YL)ethyl]amine is unique due to the presence of both the butyl and pyridin-3-yl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from its simpler analogs.
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
N-(1-pyridin-3-ylethyl)butan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-3-4-8-13-10(2)11-6-5-7-12-9-11/h5-7,9-10,13H,3-4,8H2,1-2H3 |
InChI Key |
HNCYAICVEUQWRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CN=CC=C1 |
Origin of Product |
United States |
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